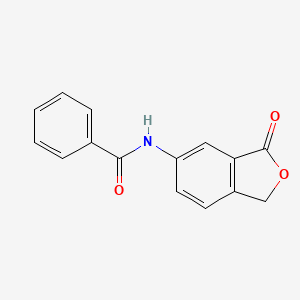![molecular formula C10H8BrClN4O3S B13888175 4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)
4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine is a complex heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of bromine, chlorine, and nitro groups, along with a morpholine ring, contributes to its diverse reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of Halogen and Nitro Groups: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions using reagents such as bromine, chlorine gas, and nitric acid.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where morpholine is introduced to the thieno[3,2-d]pyrimidine core, typically using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of halogen atoms.
Applications De Recherche Scientifique
4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of heterocyclic compounds with biological macromolecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pathway Modulation: The compound can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and biological activities.
Uniqueness
4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to the combination of its halogen and nitro substituents, which confer distinct reactivity and biological properties. Its ability to inhibit specific enzymes and modulate signaling pathways sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H8BrClN4O3S |
|---|---|
Poids moléculaire |
379.62 g/mol |
Nom IUPAC |
4-(7-bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H8BrClN4O3S/c11-5-6-7(20-9(5)16(17)18)8(14-10(12)13-6)15-1-3-19-4-2-15/h1-4H2 |
Clé InChI |
LOZMKPVEMTVVBI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC3=C2SC(=C3Br)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
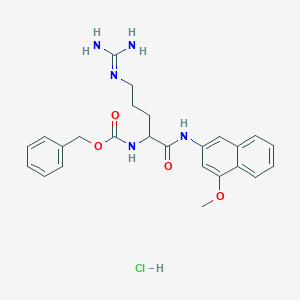
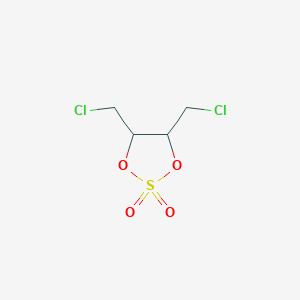
![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
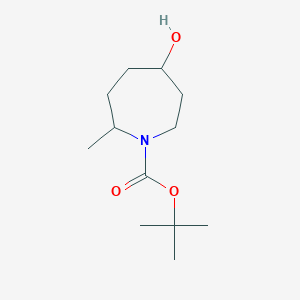
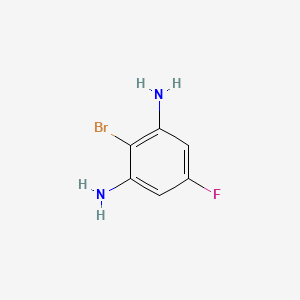
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)

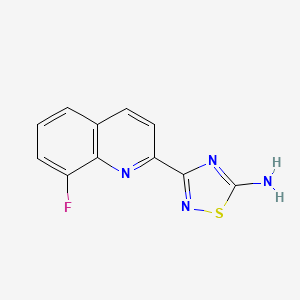
![2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)

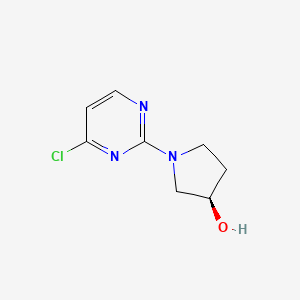
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
